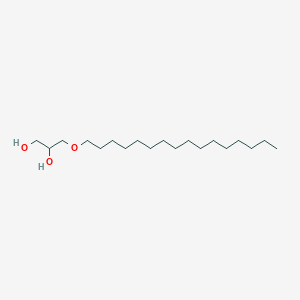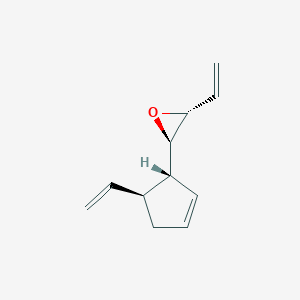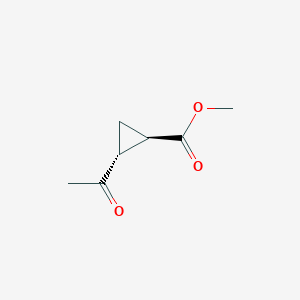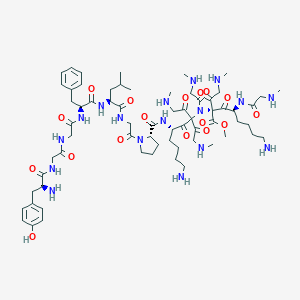
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-
Descripción general
Descripción
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is a synthetic peptide compound that mimics the structure and function of naturally occurring enkephalins. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the central nervous system. This synthetic variant is designed to enhance stability and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the purity and identity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides or sulfones.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- has a wide range of scientific research applications, including:
Chemistry: Studying peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigating the role of enkephalins in pain modulation, neurotransmission, and receptor interactions.
Medicine: Exploring potential therapeutic uses in pain management, addiction treatment, and neurodegenerative diseases.
Industry: Developing peptide-based drugs, diagnostic tools, and biomaterials.
Mecanismo De Acción
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- exerts its effects by binding to opioid receptors in the central nervous system. These receptors include mu, delta, and kappa opioid receptors. Upon binding, the peptide activates intracellular signaling pathways that result in the inhibition of neurotransmitter release, leading to analgesic and euphoric effects. The molecular targets and pathways involved include G-protein coupled receptor (GPCR) signaling and modulation of ion channels.
Comparación Con Compuestos Similares
Enkephalin-leu: A naturally occurring enkephalin with a similar structure.
Enkephalin-met: Another endogenous enkephalin with a methionine residue.
Dynorphin: A related opioid peptide with distinct receptor selectivity.
Endorphins: Larger opioid peptides with broader physiological effects.
Uniqueness: Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is unique due to its enhanced stability and bioavailability compared to naturally occurring enkephalins. The incorporation of non-natural amino acids and modifications such as gly-pro-(lys-sar-sar-sar)(2)-ome- enhances its resistance to enzymatic degradation and improves its therapeutic potential.
Propiedades
IUPAC Name |
methyl (2R,4S)-8-amino-2-[[(5S)-9-amino-5-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-1-(methylamino)-3-[2-(methylamino)acetyl]-2,4-dioxononan-3-yl]-[2-(methylamino)acetyl]amino]-2-[2-(methylamino)acetyl]-4-[[2-(methylamino)acetyl]amino]-3-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H103N17O17/c1-40(2)29-47(81-62(97)48(31-41-17-10-9-11-18-41)79-55(90)37-75-53(88)36-76-60(95)44(69)30-42-22-24-43(84)25-23-42)61(96)77-39-56(91)82-28-16-21-49(82)63(98)80-46(20-13-15-27-68)58(93)65(50(85)32-70-3,51(86)33-71-4)83(57(92)38-74-7)66(64(99)100-8,52(87)34-72-5)59(94)45(19-12-14-26-67)78-54(89)35-73-6/h9-11,17-18,22-25,40,44-49,70-74,84H,12-16,19-21,26-39,67-69H2,1-8H3,(H,75,88)(H,76,95)(H,77,96)(H,78,89)(H,79,90)(H,80,98)(H,81,97)/t44-,45-,46-,47-,48-,49-,66+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXDMGUUMAPNNI-QETMLLAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)C(C(=O)CNC)(C(=O)C(CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)[C@](C(=O)CNC)(C(=O)[C@H](CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H103N17O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151774 | |
| Record name | Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117397-70-3 | |
| Record name | Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


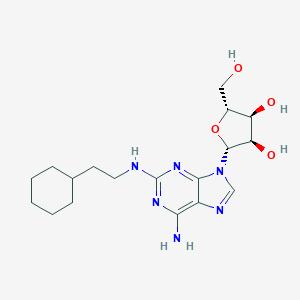
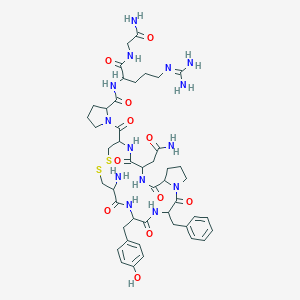

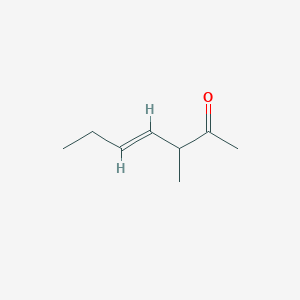
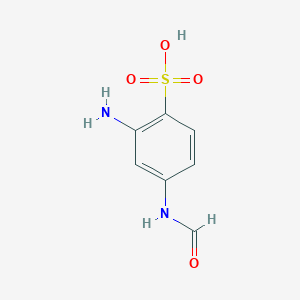
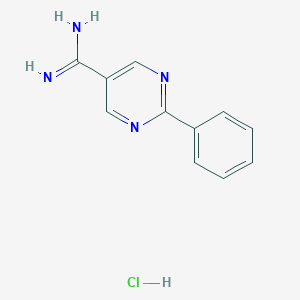
![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)
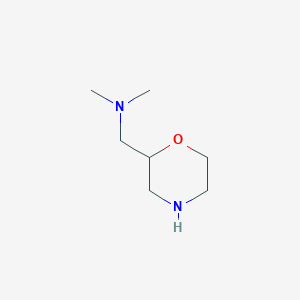
![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)
